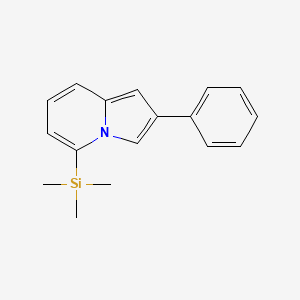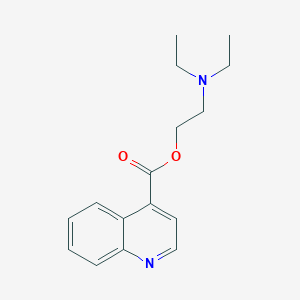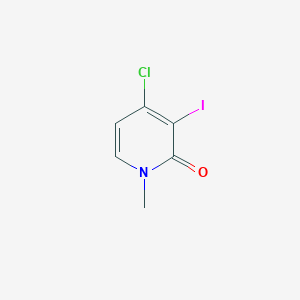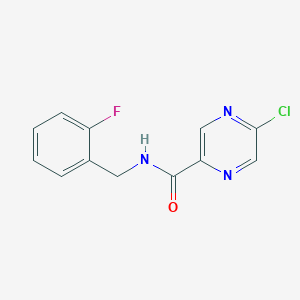
Indolizine, 2-phenyl-5-(trimethylsilyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Phenyl-5-(trimethylsilyl)indolizine is a chemical compound with the molecular formula C17H19NSi It belongs to the indolizine family, which is a class of heterocyclic compounds containing a fused pyrrole and pyridine ring The presence of a phenyl group and a trimethylsilyl group in its structure makes it a unique derivative of indolizine
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenyl-5-(trimethylsilyl)indolizine can be achieved through several methods. One common approach involves the use of transition metal-catalyzed reactions. For example, an Au-catalyzed method can introduce silyl groups into the indolizine skeleton. The reaction proceeds via an alkyne-vinylidene isomerization step followed by the 1,2-migration of the silyl group, resulting in the formation of the desired indolizine derivative .
Industrial Production Methods
While specific industrial production methods for 2-Phenyl-5-(trimethylsilyl)indolizine are not widely documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for high yield and purity, using cost-effective reagents, and ensuring the scalability of the synthetic route.
Analyse Des Réactions Chimiques
Types of Reactions
2-Phenyl-5-(trimethylsilyl)indolizine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the indolizine core.
Substitution: The phenyl and trimethylsilyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like selenium dioxide for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized indolizine derivatives, while substitution reactions can produce a wide range of functionalized indolizines.
Applications De Recherche Scientifique
2-Phenyl-5-(trimethylsilyl)indolizine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the construction of more complex molecules.
Medicine: The compound’s unique structure makes it a candidate for drug development and medicinal chemistry research.
Industry: It can be used in the development of advanced materials, such as organic semiconductors and dyes.
Mécanisme D'action
The mechanism of action of 2-Phenyl-5-(trimethylsilyl)indolizine involves its interaction with molecular targets and pathways within biological systems. The compound’s effects are mediated through its ability to bind to specific receptors or enzymes, influencing cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Phenylindolizine: Lacks the trimethylsilyl group, making it less sterically hindered.
5-Trimethylsilylindolizine: Lacks the phenyl group, affecting its electronic properties.
2-Phenyl-5-(trimethylgermyl)indolizine: Contains a trimethylgermyl group instead of a trimethylsilyl group, altering its reactivity.
Uniqueness
2-Phenyl-5-(trimethylsilyl)indolizine is unique due to the presence of both a phenyl group and a trimethylsilyl group
Propriétés
Numéro CAS |
143850-21-9 |
|---|---|
Formule moléculaire |
C17H19NSi |
Poids moléculaire |
265.42 g/mol |
Nom IUPAC |
trimethyl-(2-phenylindolizin-5-yl)silane |
InChI |
InChI=1S/C17H19NSi/c1-19(2,3)17-11-7-10-16-12-15(13-18(16)17)14-8-5-4-6-9-14/h4-13H,1-3H3 |
Clé InChI |
WPFRHEKWZITNKU-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C)C1=CC=CC2=CC(=CN21)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![3-Methyl-9-(2-methylphenyl)-9H-indeno[2,1-C]pyridine](/img/structure/B11851070.png)
![2-(2-{[tert-Butyl(dimethyl)silyl]oxy}ethyl)benzaldehyde](/img/structure/B11851074.png)



![1-(5-Methyl-3,4-dihydrobenzo[b][1,7]naphthyridin-2(1H)-yl)butan-1-one](/img/structure/B11851104.png)


